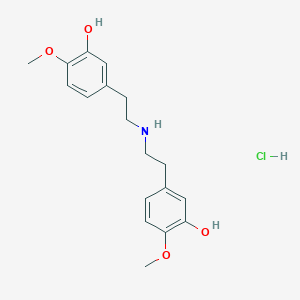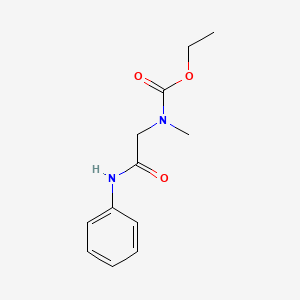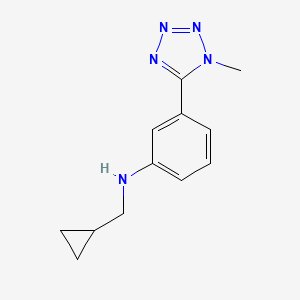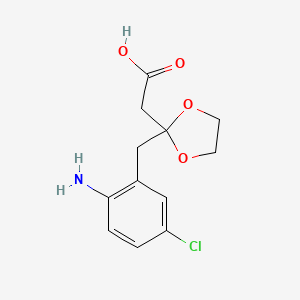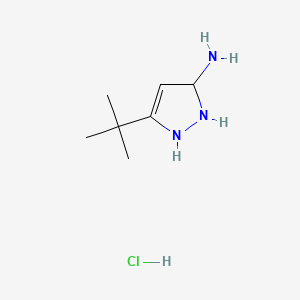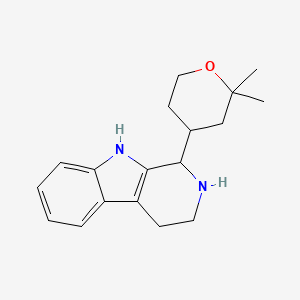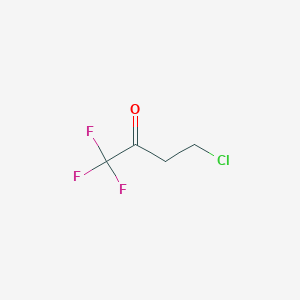
4-Chloro-1,1,1-trifluorobutan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-1,1,1-trifluorobutan-2-one is an organic compound with the molecular formula C4H4ClF3O It is a halogenated ketone, characterized by the presence of chlorine and fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1,1,1-trifluorobutan-2-one typically involves the halogenation of butanone derivatives. One common method includes the reaction of 1-chloro-4,4,4-trifluorobutan-2-one with appropriate reagents under controlled conditions . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to isolate the compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-1,1,1-trifluorobutan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Cycloaddition Reactions: It can participate in [2+2] cycloaddition reactions with alkyl vinyl ethers.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl vinyl ethers, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include substituted derivatives, oxidized or reduced forms of the compound, and cycloaddition products .
Wissenschaftliche Forschungsanwendungen
4-Chloro-1,1,1-trifluorobutan-2-one has several applications in scientific research:
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Chloro-1,1,1-trifluorobutan-2-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Trifluoro-2-butanone: Similar in structure but lacks the chlorine atom.
4-Chloro-1,1,2-trifluorobutane: Similar but with a different fluorine atom arrangement.
Uniqueness
4-Chloro-1,1,1-trifluorobutan-2-one is unique due to the presence of both chlorine and fluorine atoms, which confer distinct reactivity and properties. This makes it particularly valuable in synthetic chemistry and industrial applications .
Eigenschaften
Molekularformel |
C4H4ClF3O |
|---|---|
Molekulargewicht |
160.52 g/mol |
IUPAC-Name |
4-chloro-1,1,1-trifluorobutan-2-one |
InChI |
InChI=1S/C4H4ClF3O/c5-2-1-3(9)4(6,7)8/h1-2H2 |
InChI-Schlüssel |
STJNXTSYSFAUCC-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCl)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Fluorophenyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B14915117.png)

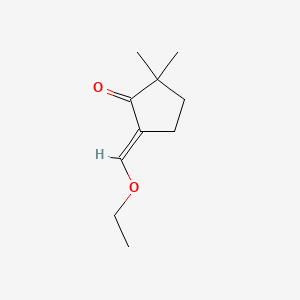
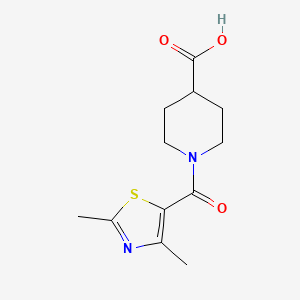
![(E,6R)-6-[(10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B14915168.png)
